N-(2-Bromo-4-methoxypyridin-3-yl)acetamide
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Overview
Description
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of N-(2-Bromo-4-methoxypyridin-3-yl)acetamide typically involves the reaction of 2-bromo-4-methoxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide can be compared with other pyridine derivatives, such as:
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide: This compound has a similar structure but with a pivalamide group instead of an acetamide group.
N-(5-Bromo-2-methylpyridin-3-yl)acetamide: This compound differs by having a methyl group at the 2-position instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
N-(2-bromo-4-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(12)11-7-6(13-2)3-4-10-8(7)9/h3-4H,1-2H3,(H,11,12) |
InChI Key |
HKAVBSWQGGIZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1Br)OC |
Origin of Product |
United States |
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